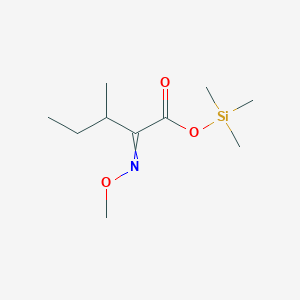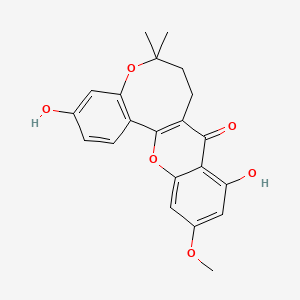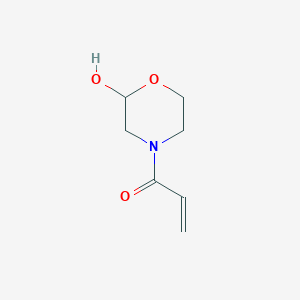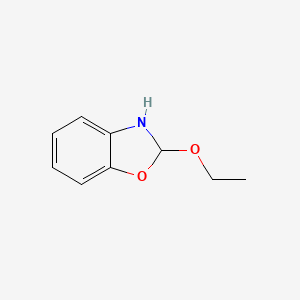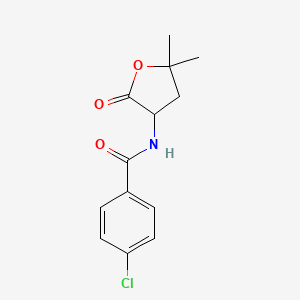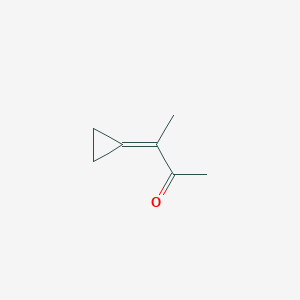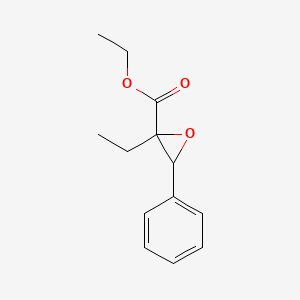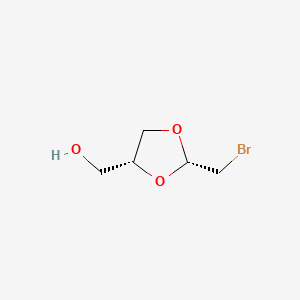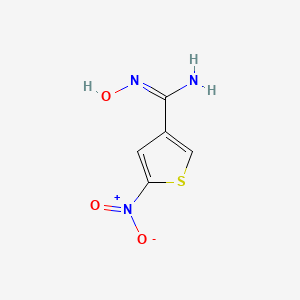
3-Thiophenecarboximidamide,N-hydroxy-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarboximidamide,N-hydroxy-5-nitro- is a chemical compound with the molecular formula C5H5N3O3S It is known for its unique structure, which includes a thiophene ring substituted with a carboximidamide group, a hydroxyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboximidamide,N-hydroxy-5-nitro- typically involves the nitration of thiophene derivatives followed by the introduction of the carboximidamide and hydroxyl groups. One common method involves the nitration of thiophene using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrothiophene. This intermediate is then reacted with cyanamide under basic conditions to introduce the carboximidamide group. Finally, hydroxylation is achieved using hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of 3-Thiophenecarboximidamide,N-hydroxy-5-nitro- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophenecarboximidamide,N-hydroxy-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Thiophenecarboximidamide,N-hydroxy-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Thiophenecarboximidamide,N-hydroxy-5-nitro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways. The nitro group plays a crucial role in this inhibitory effect by forming reactive intermediates that interact with the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Thiophenecarboximidamide,N-hydroxy-4-nitro-
- 3-Thiophenecarboximidamide,N-hydroxy-6-nitro-
- 2-Thiophenecarboximidamide,N-hydroxy-5-nitro-
Uniqueness
3-Thiophenecarboximidamide,N-hydroxy-5-nitro- is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity and potency in certain applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C5H5N3O3S |
|---|---|
Poids moléculaire |
187.18 g/mol |
Nom IUPAC |
N'-hydroxy-5-nitrothiophene-3-carboximidamide |
InChI |
InChI=1S/C5H5N3O3S/c6-5(7-9)3-1-4(8(10)11)12-2-3/h1-2,9H,(H2,6,7) |
Clé InChI |
FYOIAZHRRXGKCR-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(SC=C1/C(=N\O)/N)[N+](=O)[O-] |
SMILES canonique |
C1=C(SC=C1C(=NO)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


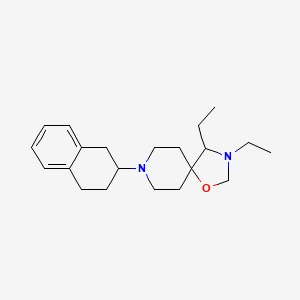
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
